molecular formula C24H24N2OS B4758894 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide

4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide

Cat. No. B4758894
M. Wt: 388.5 g/mol
InChI Key: RORZTGYKSKDUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow-colored powder that is soluble in water and organic solvents. It is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing compounds in biological samples.

Mechanism of Action

4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide reacts with thiol-containing compounds through a nucleophilic substitution reaction. The thiol group of the compound attacks the carbon atom of the carbonyl group in 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, resulting in the formation of a thioester intermediate. The intermediate then undergoes a rearrangement reaction to form the yellow-colored product.
Biochemical and Physiological Effects
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a thiol-reactive compound that can have both biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide can inhibit the activity of some enzymes that contain thiol groups. However, the concentration of 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide required to achieve this inhibition is much higher than the concentration used in typical thiol assays.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental setups. However, 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has some limitations. It is not specific for thiol-containing compounds and can react with other nucleophiles such as amines and hydroxyl groups. This can lead to false positives in thiol assays. Additionally, the reaction between 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide and thiol-containing compounds is not instantaneous, which can lead to errors in kinetic measurements.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. One area of interest is the development of more specific thiol-reactive compounds that can distinguish between different types of thiol-containing compounds. Another area of interest is the use of 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in the study of oxidative stress. 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide can be used to measure the concentration of reduced glutathione, which is an important antioxidant in cells. Finally, 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide can be used in the development of new enzyme assays that are based on thiol-reactive compounds.

Scientific Research Applications

4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been widely used in scientific research for a variety of applications. One of the most common applications of 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is in the measurement of thiol-containing compounds in biological samples. Thiol-containing compounds such as glutathione, cysteine, and homocysteine play important roles in various biological processes, and their concentrations can provide important information about the health status of an organism. 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide reacts with thiol-containing compounds to form a yellow-colored product that can be quantified using spectrophotometry.
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has also been used in the study of enzyme kinetics. Many enzymes contain thiol groups that are important for their catalytic activity. 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide can be used to measure the activity of these enzymes by monitoring the rate of formation of the yellow-colored product.

properties

IUPAC Name

4-tert-butyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c1-24(2,3)18-12-9-17(10-13-18)22(27)26-23(28)25-20-14-11-16-8-7-15-5-4-6-19(20)21(15)16/h4-6,9-14H,7-8H2,1-3H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORZTGYKSKDUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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